molecular formula C16H30Cl5N5 B605396 UNII-114DYQ7R16 CAS No. 255382-96-8

UNII-114DYQ7R16

Cat. No.: B605396
CAS No.: 255382-96-8
M. Wt: 469.7 g/mol
InChI Key: VMPSPJAKJZDOSU-UHFFFAOYSA-N
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Description

AMD-3451 is a chemical compound known for its dual antagonistic properties against CCR5 and CXCR4 receptors. These receptors are crucial in the entry of the human immunodeficiency virus into host cells. AMD-3451 has shown potential in inhibiting a wide variety of strains of human immunodeficiency virus type 1 and human immunodeficiency virus type 2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMD-3451 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In industrial settings, the production of AMD-3451 is scaled up using large reactors and automated systems to maintain consistency and purity. The process involves stringent quality control measures to ensure that the final product meets the required specifications for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

AMD-3451 undergoes various chemical reactions, including:

    Oxidation: The introduction of oxygen atoms into the molecule.

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

AMD-3451 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the interactions between CCR5 and CXCR4 receptors and their ligands.

    Biology: Investigated for its potential to inhibit the entry of human immunodeficiency virus into host cells.

    Medicine: Explored as a potential therapeutic agent for the treatment of human immunodeficiency virus infections.

    Industry: Utilized in the development of new antiviral drugs and diagnostic tools

Mechanism of Action

AMD-3451 exerts its effects by binding to the CCR5 and CXCR4 receptors on the surface of host cells. This binding prevents the human immunodeficiency virus from attaching to and entering the cells, thereby inhibiting the infection process. The molecular targets involved include the specific binding sites on the CCR5 and CXCR4 receptors, which are crucial for the virus’s entry mechanism .

Comparison with Similar Compounds

Similar Compounds

    Maraviroc: Another CCR5 antagonist used in the treatment of human immunodeficiency virus.

    Vicriviroc: A CCR5 antagonist with similar properties to AMD-3451.

    Plerixafor: A CXCR4 antagonist used in stem cell mobilization.

Uniqueness of AMD-3451

AMD-3451 is unique in its dual antagonistic properties against both CCR5 and CXCR4 receptors, making it a versatile compound in the study and potential treatment of human immunodeficiency virus infections. This dual action sets it apart from other compounds that typically target only one of these receptors .

Properties

CAS No.

255382-96-8

Molecular Formula

C16H30Cl5N5

Molecular Weight

469.7 g/mol

IUPAC Name

1-[(2,6-dichloropyridin-4-yl)methyl]-1,4,8,11-tetrazacyclotetradecane;trihydrochloride

InChI

InChI=1S/C16H27Cl2N5.3ClH/c17-15-11-14(12-16(18)22-15)13-23-9-2-5-20-7-6-19-3-1-4-21-8-10-23;;;/h11-12,19-21H,1-10,13H2;3*1H

InChI Key

VMPSPJAKJZDOSU-UHFFFAOYSA-N

SMILES

c1c(cc(nc1Cl)Cl)CN2CCCNCCNCCCNCC2.Cl.Cl.Cl

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC(=NC(=C2)Cl)Cl.Cl.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AMD-3451 trihydrochloride, AMD 3451 trihydrochloride, AMD3451 trihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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